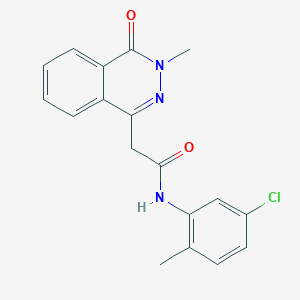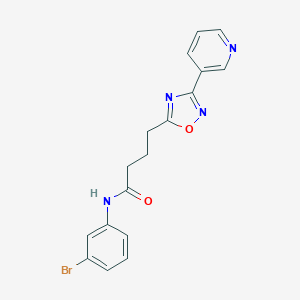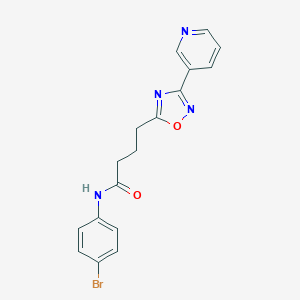![molecular formula C10H11N3S B277499 3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B277499.png)
3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole, also known as PETT, is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and material science. PETT's unique chemical structure and properties make it an exciting compound for researchers to explore.
作用机制
3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole's mechanism of action is not fully understood, but it is believed to induce apoptosis (programmed cell death) in cancer cells by disrupting the mitochondrial membrane potential and activating caspase enzymes. 3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the inflammatory response.
Biochemical and Physiological Effects:
3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole inhibits the activity of various enzymes, including acetylcholinesterase and tyrosinase. 3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole has also been shown to have a vasodilatory effect on blood vessels, which may have implications for the treatment of hypertension.
实验室实验的优点和局限性
One of the advantages of 3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole is its relatively simple synthesis method, which allows for large-scale production. 3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole's potent anticancer activity and anti-inflammatory properties make it a promising candidate for further research. However, 3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole's mechanism of action is not fully understood, and its potential side effects and toxicity need to be further investigated.
未来方向
There are several future directions for 3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole research. One area of interest is the development of 3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole-based drugs for the treatment of cancer and inflammatory diseases. 3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole's potential as an enzyme inhibitor also opens up possibilities for its use in the development of new pesticides and herbicides. Further studies are needed to investigate 3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole's mechanism of action and potential side effects, as well as its potential applications in material science.
合成方法
3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole can be synthesized using various methods, including the reaction between 2-phenylethylamine and thiourea, followed by cyclization with hydrazine hydrate. Another method involves the reaction between 2-phenylethyl isothiocyanate and hydrazine hydrate, followed by cyclization with sodium azide. These methods have been optimized to produce high yields of 3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole with high purity.
科学研究应用
3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole has been extensively studied for its potential applications in medicinal chemistry. Several research studies have shown that 3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
分子式 |
C10H11N3S |
|---|---|
分子量 |
205.28 g/mol |
IUPAC 名称 |
5-(2-phenylethylsulfanyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C10H11N3S/c1-2-4-9(5-3-1)6-7-14-10-11-8-12-13-10/h1-5,8H,6-7H2,(H,11,12,13) |
InChI 键 |
JQVFRKKJRZOYBT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCSC2=NC=NN2 |
规范 SMILES |
C1=CC=C(C=C1)CCSC2=NC=NN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B277418.png)



![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylcarbonyl)phenyl]butanamide](/img/structure/B277424.png)
![1-(3-methylphenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277425.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B277430.png)

![2-{3-[hydroxy(oxido)amino]-1H-1,2,4-triazol-1-yl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277434.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277437.png)
![N-(5-bromo-2-pyridinyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277438.png)
![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277440.png)